

theoretical prediction of Na3N properties

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Compound of Interest		
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An In-depth Technical Guide to the Theoretically Predicted Properties of Sodium Nitride (Na₃N)

Introduction

Sodium nitride (Na₃N) is an inorganic compound that has long been considered elusive due to its extreme instability under normal conditions.[1][2] Unlike the more stable lithium nitride, Na₃N readily decomposes into its constituent elements, sodium and nitrogen.[1] The formation of even metastable Na₃N was first predicted by theoretical considerations before being demonstrated in practice.[3] Given the compound's inherent instability, which makes experimental characterization challenging, theoretical predictions grounded in first-principles calculations are indispensable for understanding its fundamental structural, electronic, and thermodynamic properties. This guide provides a comprehensive overview of the key theoretical predictions for Na₃N, tailored for researchers and professionals in materials science and related fields.

Theoretical and Computational Protocols

The theoretical predictions of Na₃N properties are predominantly derived from ab initio (first-principles) calculations, which model the system at an atomic level without requiring prior experimental data.

Density Functional Theory (DFT) The primary computational method employed is Density Functional Theory (DFT).[4][5] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of Na₃N, it has been used to predict phase stability, defect structures, electronic band structures, and formation energies.[5][6]



 Generalized Gradient Approximation (GGA): Many of the cited studies utilize the Generalized Gradient Approximation (GGA) for the exchange-correlation functional, which is a crucial component of DFT calculations.[4] The Perdew-Burke-Ernzerhof (PBE) functional is a specific type of GGA that has been shown to be appropriate for the Na-N system.[6]

Global Structure Optimization To identify stable and metastable crystal structures, global optimization techniques are often paired with DFT.[7] These computational methods explore the potential energy landscape of a given chemical composition to find the most energetically favorable atomic arrangements.[7] This approach has been instrumental in identifying various potential polymorphs of Na₃N.[7][8]



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Computational workflow for predicting Na₃N properties using DFT.

Structural Properties

Theoretical calculations have identified several candidate structures for Na₃N, with the anti-ReO₃ type being the most prominent and experimentally confirmed structure at ambient pressure.[1][3][7]

Ambient Pressure Structure At room temperature, Na₃N is predicted and observed to adopt the cubic anti-ReO₃ structure.[1][3] This structure consists of corner-sharing NNa₆ octahedra.[8][9]

High-Pressure Phase Transitions First-principles calculations predict that Na₃N undergoes a phase transition under high pressure.[4] At approximately 9.5 GPa, the compound is predicted to transform from a hexagonal structure (space group P6/mmm) to a cubic structure (space



group Fm-3m).[4] Both of these high-pressure phases are calculated to be mechanically stable. [4]

Property	Cubic (Pm-3m) [anti-ReO₃]
Crystal System	Cubic[1][9]
Space Group	Pm-3m[1][3][9]
Lattice Constant (a)	4.75 Å[9] / 4.73301(6) Å[3][10]
Cell Volume	106.90 ų[9]
Density	1.29 g/cm ³ [9]
Na-N Bond Length	2.37 Å[9]
Bonding	Primarily ionic (~90%) with covalent character[1] [2]

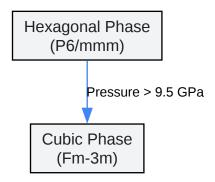
Thermodynamic Stability

Na₃N is theoretically and experimentally known to be a metastable compound.[3][7] Its positive enthalpy of formation indicates that it is thermodynamically unstable with respect to decomposition into elemental sodium (Na) and nitrogen gas (N₂).[1][3]

Property	Predicted/Estimated Value	
Predicted Formation Energy	0.127 eV/atom[9]	
Energy Above Convex Hull	0.182 eV/atom[9]	
Standard Enthalpy of Formation ($\Delta fH \leftrightarrow$)	+64 kJ/mol[1][3]	
Decomposition Temperature	~360 K (~87 °C)[1][7] / >104 °C[3][10]	

The "Energy Above Convex Hull" is a key metric from computational materials science that quantifies the thermodynamic instability of a compound. A value of zero indicates stability, while a positive value indicates metastability or instability. The predicted value of 0.182 eV/atom confirms the metastable nature of Na₃N.[9]





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Predicted pressure-induced phase transition in Na₃N.[4]

Electronic Properties

The electronic nature of Na₃N is complex. While its high ionicity (~90%) might suggest insulating behavior, theoretical calculations predict metallic properties.[1]

- Metallic Character: DFT calculations from the Materials Project predict a band gap of 0.00
 eV, which is characteristic of a metal.[9]
- Band Gap Collapse: Further theoretical analysis suggests that when nitrogen is introduced into the sodium lattice, the sodium atoms rearrange and move closer together, forming a conducting band of s-electrons. Covalent interactions between this band and cavities in the structure lead to a collapse of the band gap that would typically be present in a semiconductor or insulator, resulting in a metallic compound.[11]

Property	Predicted Value
Band Gap	0.00 eV[9]
Magnetic Ordering	Non-magnetic[9]
Character	Metallic[9][11]

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